5-Bromo-4-methylpyridine-2,3-diamine
Overview
Description
5-Bromo-4-methylpyridine-2,3-diamine: is an organic compound with the molecular formula C6H8BrN3 It is a derivative of pyridine, characterized by the presence of bromine and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 5-Bromo-4-methylpyridine-2,3-diamine involves the bromination of 2,3-diamino-5-methylpyridine. The bromination reaction can be carried out using bromine water or a bromoalkane compound. The reaction typically requires careful control of temperature and pH to ensure the selective bromination of the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of N-bromosuccinimide (NBS) as a brominating agent is common due to its high selectivity and yield. The reaction is typically conducted under inert atmosphere conditions to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-methylpyridine-2,3-diamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can
Properties
IUPAC Name |
5-bromo-4-methylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-3-4(7)2-10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWHWEYTENZRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435870 | |
Record name | 5-bromo-4-methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41230-93-7 | |
Record name | 5-bromo-4-methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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